molecular formula C15H11BrFN3O2S2 B2571435 N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252847-52-1

N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2571435
CAS No.: 1252847-52-1
M. Wt: 428.29
InChI Key: QCZPUEMTESZHNL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C15H11BrFN3O2S2 and its molecular weight is 428.29. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity

N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its analogues have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The compound has demonstrated potent dual inhibitory activities against human TS and DHFR, making it a candidate for further development in cancer therapy. This dual inhibitory action suggests a promising approach for the design of new anticancer agents by targeting both TS and DHFR, essential enzymes in DNA synthesis and repair mechanisms in cancer cells (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antiviral Potential

The structure and chemical properties of N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been studied to evaluate its antiviral potential. Molecular docking studies against SARS-CoV-2 protein have suggested that the compound could interact irreversibly with the virus's protease, indicating its potential as a novel antiviral agent. This research provides valuable insights into the design of new drugs for combating COVID-19 and possibly other viral infections (Mary et al., 2020).

Structural Analysis and Molecular Interactions

The crystal structure analysis of N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide derivatives has provided detailed insights into their molecular conformation and interactions. This research helps to understand the compound's stability, reactivity, and potential binding mechanisms when interacting with biological targets, facilitating the design of more effective therapeutic agents (Subasri et al., 2016).

Anticancer Activity

Derivatives of N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their antitumor activities. The study reports that several compounds displayed potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines. This research highlights the potential of these compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O2S2/c1-20-14(22)13-11(4-5-23-13)19-15(20)24-7-12(21)18-10-3-2-8(16)6-9(10)17/h2-6H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPUEMTESZHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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